Substrate Specificity: Catalytic Efficiency (kcat/Km) of KpGlyDH on Glycerol vs. Alternative Polyols
Glycerol dehydrogenase from Klebsiella pneumoniae (KpGlyDH) demonstrates a pronounced substrate preference for glycerol over other common polyols. The catalytic efficiency (kcat/Km) for glycerol is 3-fold higher than for racemic 2,3-butanediol and 32-fold higher than for ethylene glycol [1]. This quantitative differentiation confirms glycerol as the kinetically preferred physiological substrate for this enzyme variant.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) for Substrate Oxidation |
|---|---|
| Target Compound Data | kcat/Km (glycerol) = 1.0 (normalized reference) |
| Comparator Or Baseline | kcat/Km (racemic 2,3-butanediol) = 0.33; kcat/Km (ethylene glycol) = 0.031 |
| Quantified Difference | 3-fold higher for glycerol vs. 2,3-butanediol; 32-fold higher vs. ethylene glycol |
| Conditions | Purified recombinant KpGlyDH; assay conditions per Lee et al. 2019 |
Why This Matters
Ensures maximal reaction velocity and substrate conversion efficiency in glycerol-to-DHA biotransformation processes, minimizing wasted enzyme on side reactions.
- [1] Lee, Y. J., et al. (2019). Biochemical and Molecular Characterization of Glycerol Dehydrogenase from Klebsiella pneumoniae. Journal of Microbiology and Biotechnology, 30(2), 271-278. DOI: 10.4014/jmb.1909.09056 View Source
